REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[CH:5]=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:19])[CH2:16][C:17]#[N:18])=[C:11](F)[CH:10]=1.C(O)(=[O:23])C.C(OCC)(=O)C>CN(C=O)C>[Cl:8][C:9]1[CH:10]=[C:11]2[C:12]([C:15](=[O:19])[C:16]3[C:17]([O:23]2)=[N:18][CH:3]=[CH:4][CH:5]=3)=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
3.26 g
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Type
|
reactant
|
Smiles
|
CN(/C=C/C=O)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(CC#N)=O)F
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Name
|
|
Quantity
|
7.24 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
400 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture washed with saturated NaHCO3 (40 mL), water (40 mL), brine (40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified by flash column chromatography (silica, 10-40% ethyl acetate in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(C=3C(=NC=CC3)OC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |